molecular formula C4H4BrClN4 B2967868 5-Bromo-2-chloro-4-hydrazinylpyrimidine CAS No. 1021268-16-5

5-Bromo-2-chloro-4-hydrazinylpyrimidine

Cat. No. B2967868
CAS RN: 1021268-16-5
M. Wt: 223.46
InChI Key: AMSJZRAXFYZFSC-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-hydrazinylpyrimidine is a chemical compound with the molecular formula C4H4BrClN4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloro-4-hydrazinylpyrimidine include its molecular formula (C4H4BrClN4) and molecular weight (223.46). Further details such as melting point, boiling point, and density are not available in the search results .

Scientific Research Applications

Synthesis of Halogen-rich Intermediates

5-Bromo-2-chloro-4-hydrazinylpyrimidine and its derivatives are valuable in the synthesis of halogen-rich intermediates. These intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, are crucial in medicinal chemistry research for developing new compounds with desired functionalities (Wu et al., 2022).

Antibacterial Agents Development

This chemical is used in the synthesis of novel antibacterial agents. For instance, its role in creating pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives has been evaluated for potential antibacterial activity, showing promising results against certain bacteria (Afrough et al., 2019).

Cancer Research and Treatment

Compounds derived from 5-Bromo-2-chloro-4-hydrazinylpyrimidine have been explored in cancer research. They are involved in the synthesis of derivatives that show potential as antiproliferative agents against various human cancer cell lines (Awad et al., 2015).

Creation of Novel Heterocyclic Systems

This compound facilitates the creation of novel heterocyclic systems like pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine, which is synthesized through heterocyclisation reactions. These novel systems have potential applications in pharmaceuticals and drug development (Akaberi et al., 2016).

Spectroscopic and Density Functional Theory Studies

Research into 5-Bromo-2-chloro-4-hydrazinylpyrimidine and similar compounds includes spectroscopic and density functional theory studies to understand their molecular structures and properties. This research is crucial for their application in various scientific fields (Vural & Kara, 2017).

Supramolecular Architecture

This compound also contributes to the study of supramolecular architectures, like in the case of cytosinium 6-chloronicotinate monohydrate and 5-bromo-6-methylisocytosinium hydrogen sulfate. Such studies are vital in understanding the structural chemistry of pharmaceuticals (Darious et al., 2018).

Mechanism of Action

properties

IUPAC Name

(5-bromo-2-chloropyrimidin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN4/c5-2-1-8-4(6)9-3(2)10-7/h1H,7H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSJZRAXFYZFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask was charged with 5-bromo-2,4-dichloropyrimidine (13.5 g, 59.2 mmol), hydrazine hydrate (8.8 mL, 181 mmol) and absolute ethanol (300 mL). The resulting solution was refluxed under N2 for 12 h. Work-up: the resulting crystalline solid was collected by filtration. The solid was washed with ethanol (100 mL), and dried to afford 17 g (quantitative) of the product as a yellow solid, which was used in the next step without further purification.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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